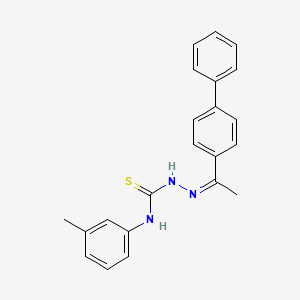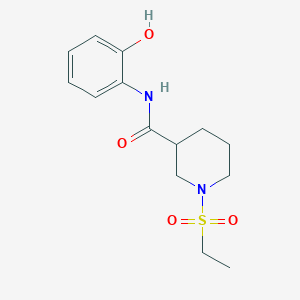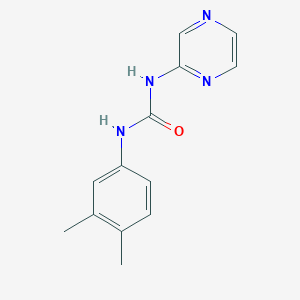![molecular formula C12H12N4O4 B5465123 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide](/img/structure/B5465123.png)
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide is a chemical compound that belongs to the acrylamide family. This compound has been widely studied due to its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide is not fully understood. However, it is believed that the compound induces cell death through the activation of apoptotic pathways. It has also been suggested that the compound inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been shown to induce DNA damage and inhibit cell proliferation. It has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide in lab experiments is its ability to induce cell death in cancer cells. This makes it a potential candidate for the development of new anticancer agents. However, the compound also has some limitations. It is highly toxic and can cause severe side effects in vivo. Therefore, caution should be taken when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide. One of the main directions is the development of new anticancer agents based on this compound. Researchers are also exploring the potential of this compound in the treatment of other diseases such as Alzheimer's and Parkinson's. Another direction is the study of the mechanism of action of this compound in order to develop a better understanding of its biological effects.
Conclusion
In conclusion, this compound is a chemical compound that has potential applications in scientific research. The compound has been extensively studied for its anticancer properties and has shown significant cytotoxic activity against various cancer cell lines. However, caution should be taken when handling this compound due to its high toxicity. There are several future directions for the study of this compound, including the development of new anticancer agents and the study of its mechanism of action.
Méthodes De Synthèse
The synthesis of 3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide can be achieved through the reaction between 2-furylacrylic acid and 4-nitro-1H-pyrazole-1-ethanamine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of the reaction can be optimized by controlling the reaction conditions.
Applications De Recherche Scientifique
3-(2-furyl)-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]acrylamide has been extensively used in scientific research. One of the main applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent. Studies have shown that this compound has significant cytotoxic activity against various cancer cell lines.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(4-nitropyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O4/c17-12(4-3-11-2-1-7-20-11)13-5-6-15-9-10(8-14-15)16(18)19/h1-4,7-9H,5-6H2,(H,13,17)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUMQLFBRRAXUHF-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-[(3-isobutyl-5-isoxazolyl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5465060.png)

![5-(ethoxycarbonyl)-1,3-diethyl-2-{2-[methyl(phenyl)amino]vinyl}-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5465069.png)
![4-methoxy-3-[(methylamino)sulfonyl]benzamide](/img/structure/B5465072.png)
![4-{2-(acetylamino)-3-[(2-hydroxyethyl)amino]-3-oxo-1-propen-1-yl}phenyl 4-methylbenzenesulfonate](/img/structure/B5465080.png)
![5-(4-butoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465082.png)
![4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5465094.png)
![6-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5465104.png)

![4-{2-[(4-chloro-3,5-dimethylphenoxy)acetyl]hydrazino}-4-oxo-2-butenoic acid](/img/structure/B5465116.png)
![4-methyl-1-(naphtho[2,1-b]furan-2-ylcarbonyl)piperidine](/img/structure/B5465149.png)
![3-[2,5-dimethoxy-4-(1-pyrrolidinyl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5465156.png)
![3-cyclopentyl-N-[1-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5465166.png)